Cyclohexyl phenyl ether

Catalog No.
S1905186
CAS No.
2206-38-4
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl phenyl ether

CAS Number

2206-38-4

Product Name

Cyclohexyl phenyl ether

IUPAC Name

cyclohexyloxybenzene

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

OSAOIDIGMBDXED-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2

The exact mass of the compound Cyclohexyl phenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexyl phenyl ether (CPE) is an asymmetric alkyl-aryl ether featuring both a C(sp3)-O and a C(sp2)-O linkage. In industrial and academic procurement, it is primarily sourced as a highly specific model compound for lignin depolymerization, specifically representing the partially hydrogenated intermediate of the robust 4-O-5 ether linkage. Unlike fully aromatic or fully aliphatic ethers, CPE's mixed hybridization allows it to serve as a precise probe for regioselective C-O bond cleavage, reductive hydrolysis, and catalytic transfer hydrogenolysis. Its physical properties—a stable liquid with a boiling point of 127–128 °C at 15 mmHg and a density of 1.078 g/mL—make it highly processable for high-pressure autoclave studies and continuous-flow catalytic screening in both aqueous and organic solvents[1].

Substituting CPE with more common symmetric ethers, such as diphenyl ether (DPE) or dicyclohexyl ether (DCE), fundamentally compromises mechanistic catalyst screening. While DPE is the standard 4-O-5 lignin model, its high C(sp2)-O bond dissociation energy (314 kJ/mol) forces the reaction through an initial, often rate-limiting, aromatic ring hydrogenation step before cleavage can occur [1]. Procuring DPE thus confounds the measurement of actual C-O cleavage kinetics. Conversely, substituting with the fully saturated DCE fails completely, as the C(sp3)-O-C(sp3) linkage is catalytically inert under standard mild hydrogenolysis conditions [2]. CPE is the only procurement option that isolates the critical C(sp3)-O-C(sp2) cleavage step without requiring prior ring saturation.

Isolation of the Rate-Limiting Kinetic Bottleneck

When evaluating transition metal catalysts for lignin valorization, researchers often assume the initial attack on the aromatic ether is the slowest step. However, kinetic tracking over Pd/C catalysts in aqueous media demonstrates that the initial conversion rate of the partially hydrogenated intermediate, CPE (TOF = 0.53 s⁻¹), is actually lower than that of the fully aromatic DPE (TOF = 1.9 s⁻¹)[1]. This establishes CPE cleavage as the true kinetic bottleneck in the reductive hydrolysis pathway. Procuring CPE directly allows engineers to bypass the confounding kinetics of aromatic hydrogenation and selectively optimize the catalyst for the rate-limiting C-O cleavage step.

Evidence DimensionInitial turnover frequency (TOF) for catalytic conversion
Target Compound Data0.53 s⁻¹ (CPE)
Comparator Or Baseline1.9 s⁻¹ (Diphenyl ether, DPE)
Quantified Difference72% lower initial conversion rate, identifying CPE as the rate-limiting intermediate.
Conditions0.2 wt% Pd/C catalyst, H2O solvent, 190 °C, 40 bar H2.

Procuring CPE enables the direct measurement and optimization of the rate-limiting C-O bond cleavage step without interference from preliminary ring hydrogenation kinetics.

Absolute Reactivity Contrast Against Fully Aliphatic Substitutes

Buyers seeking an aliphatic ether model might consider dicyclohexyl ether (DCE) due to its lower cost or availability. However, under standard aqueous reductive hydrolysis conditions using Pd-based or Ni-based catalysts, DCE exhibits absolutely no reactivity (0% conversion)[1]. In stark contrast, CPE is highly reactive under the exact same conditions, readily undergoing C-O bond cleavage to yield cyclohexanol and cyclohexanone. This binary difference confirms that the presence of the adjacent aromatic ring in the C(sp3)-O-C(sp2) linkage is mandatory for activating the ether bond toward hydrolysis, rendering DCE an invalid substitute for these workflows.

Evidence DimensionCatalytic conversion viability
Target Compound DataHighly reactive (undergoes rapid reductive hydrolysis)
Comparator Or Baseline0% conversion / completely inert (Dicyclohexyl ether, DCE)
Quantified DifferenceComplete binary difference (active vs. inert) under identical conditions.
ConditionsAqueous phase hydrogenolysis over Pd/C (190 °C) or Ni@C(O) (140 °C).

Prevents the procurement of inert aliphatic ethers that will fail to react in standard mild hydrogenolysis or reductive hydrolysis screening assays.

Validation of Water-Mediated Reductive Hydrolysis

To engineer solvent-assisted cleavage processes, researchers must prove that water actively attacks the ether bond rather than the compound merely undergoing direct hydrogenolysis. When CPE is processed over an oxygen-rich Ni@C(O) catalyst in water at 140 °C, it achieves an 81.0% selectivity toward cyclohexanol[1]. Because a pure hydrogenolysis pathway would yield a maximum of 50% cyclohexanol (a 1:1 ratio with benzene/cyclohexane), this >80% yield quantitatively proves the direct participation of water in the C-O cleavage. Procuring CPE provides the exact structural asymmetry needed to validate these advanced water-mediated reaction mechanisms.

Evidence DimensionSelectivity toward cyclohexanol
Target Compound Data81.0% selectivity
Comparator Or Baseline50.0% theoretical maximum for non-hydrolytic hydrogenolysis
Quantified Difference31 percentage points higher than the non-hydrolytic baseline.
ConditionsNi@C(O) catalyst, 140 °C, 1 MPa H2, aqueous phase.

CPE is the ideal probe molecule to definitively prove solvent participation in novel catalytic biomass upgrading processes.

Regioselective Probe for Bimetallic Catalyst Tuning

The asymmetric structure of CPE forces a catalytic choice between cleaving the C(sp3)-O bond (yielding phenol and cyclohexane) or the C(sp2)-O bond (yielding benzene and cyclohexanol). Thermodynamic mapping of bimetallic Ru-Ni and Rh-Ni nanocatalysts shows that while the formation of benzene and cyclohexanol is thermodynamically favored, specific catalyst acidities and metal ratios can invert this selectivity[1]. Symmetric comparators like DPE or DCE cannot provide this dual-pathway resolution. Therefore, CPE is uniquely suited as a procurement target for quantifying the exact regioselectivity of novel bimetallic or zeolite-supported catalysts.

Evidence DimensionRegioselectivity of C-O bond cleavage
Target Compound DataDual measurable cleavage pathways (C(sp3)-O vs C(sp2)-O)
Comparator Or BaselineSingle symmetrical cleavage pathway (DPE or DCE)
Quantified DifferenceEnables distinct quantification of regioselective cleavage ratios.
ConditionsHydrogenolysis over bimetallic (Ru-Ni, Rh-Ni) or acidic (Pd/HZSM-5) catalysts.

Provides catalyst developers with a single, high-resolution probe molecule to measure and tune the regioselectivity of active sites.

Kinetic Bottleneck Isolation in Lignin Valorization

Directly downstream of its lower TOF compared to DPE, CPE is the optimal substrate for isolating and accelerating the rate-limiting C(sp3)-O cleavage step in 4-O-5 lignin linkage depolymerization. It allows researchers to optimize cleavage kinetics without the confounding variable of initial aromatic ring hydrogenation [1].

Screening of Reductive Hydrolysis Catalysts

Because CPE actively participates in water-mediated cleavage (yielding >80% cyclohexanol), it is the preferred model compound for evaluating the efficacy of novel hydrophilic or oxygen-functionalized catalysts (e.g., Ni@C(O)) in aqueous media[2].

Regioselectivity Assays for Bimetallic Nanocatalysts

Leveraging its asymmetric ether bonds, CPE is deployed to quantify the exact C(sp3)-O vs. C(sp2)-O cleavage preference of bimetallic (e.g., Ru-Ni) and acid-supported (e.g., Pd/HZSM-5) catalytic systems, enabling precise tuning of active sites [3].

XLogP3

3.7

Boiling Point

261.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2206-38-4

Wikipedia

Benzene, (cyclohexyloxy)-

Dates

Last modified: 08-16-2023

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